Oxacillin
Description
Historical Context of Oxacillin Discovery and Development in Antibiotic Research
The development of this compound is a direct consequence of the evolving challenge of bacterial resistance to early antibiotics. Its history is intertwined with the broader narrative of the "Golden Age of Antibiotics" and the subsequent arms race between pharmaceutical innovation and microbial adaptation. ourworldindata.org
The introduction of penicillin in the 1940s marked a revolutionary advance in medicine. acs.org However, the widespread use of natural penicillins quickly led to the emergence of resistant bacterial strains, most notably Staphylococcus aureus. nih.gov By 1942, strains of S. aureus capable of resisting penicillin were documented, and by the late 1960s, a majority of both hospital and community-acquired S. aureus strains were resistant. nih.gov This resistance was primarily mediated by penicillinase (now more commonly known as β-lactamase), an enzyme produced by bacteria that inactivates penicillin by hydrolyzing its β-lactam ring. britannica.comrxlist.com
This pressing clinical challenge spurred pharmacological research into developing semi-synthetic penicillins that could withstand the destructive action of β-lactamase. nih.gov This led to the creation of second-generation, penicillinase-resistant penicillins. nih.govrxlist.com Methicillin (B1676495) was an early breakthrough in this class, but the subsequent development of the isoxazolyl penicillin family—which includes this compound, clthis compound, and diclthis compound—represented a significant step forward. wikipedia.org These agents were specifically designed to be effective against penicillinase-producing staphylococci. nih.gov
This compound was first synthesized in the early 1960s as part of a dedicated research program led by Peter Doyle and John Naylor at the British company Beecham, in collaboration with Bristol-Myers in the United States. wikipedia.org It was officially patented in 1960 and approved for medical use in 1962. wikipedia.org
The chemical synthesis and characterization of this compound were pivotal academic achievements. Its structure, like other penicillins, is based on a 6-aminopenicillanic acid core, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. nih.gov The β-lactam ring is the active moiety responsible for the antibacterial effect. nih.gov The key innovation in this compound's design is the bulky isoxazolyl side chain attached to the amino group, which sterically hinders the binding of β-lactamase enzymes, thereby protecting the crucial β-lactam ring from hydrolysis. wikipedia.orgnih.gov
Initial characterization studies established its mechanism of action, which is consistent with other β-lactam antibiotics. This compound works by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. wikipedia.orgdrugbank.com This interference with cell wall synthesis compromises the structural integrity of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria. wikipedia.orgrxlist.com
This compound as a Model Compound in Antimicrobial Studies
In contemporary academic research, this compound serves as a critical tool and model compound for investigating antimicrobial resistance. Although methicillin was the original penicillinase-resistant penicillin, it is no longer commercially available in the US. drugs.com Consequently, this compound has become the preferred agent for in vitro susceptibility testing to determine resistance in staphylococci. drugs.com Strains resistant to this compound are commonly referred to as this compound-resistant Staphylococcus aureus (ORSA), a term often used interchangeably with methicillin-resistant S. aureus (MRSA). drugs.com
Research findings highlight this compound's role in various experimental contexts:
Synergy and Combination Therapy: Numerous studies use this compound as a benchmark to test the efficacy of new therapeutic strategies against resistant bacteria. Research has explored combining this compound with other agents to restore its effectiveness against MRSA. For instance, studies have shown synergistic effects when this compound is combined with fatty acids like palmitic acid, synthetic antibacterial peptides, or when loaded onto nanotechnology platforms like graphene oxide. mdpi.commdpi.comnih.govresearchgate.net
Mechanisms of Resistance: this compound is central to studies aiming to understand the genetic and molecular basis of β-lactam resistance. Research has focused on how MRSA strains, which carry the mecA gene, can sometimes appear susceptible to this compound (termed OS-MRSA) but can be induced to express high-level resistance. frontiersin.orgnih.govnih.gov Furthermore, this compound is used to study regulatory systems, such as VraTSR in S. aureus, which are activated by cell wall stress caused by antibiotics like this compound and are required for the expression of resistance. nih.gov
Comparative Efficacy Studies: In clinical research, this compound is often used as a standard comparator to evaluate alternative antibiotics. For example, a retrospective study compared the efficacy of this compound and cefazolin (B47455) for treating methicillin-sensitive S. aureus (MSSA) bloodstream infections in specific patient populations. oup.com
The following table summarizes key research findings involving this compound as a model compound.
| Research Area | Focus of Study | Key Finding | Reference(s) |
| Combination Therapy | Investigating synergy between this compound and a synthetic peptide (ASU014) against MRSA. | The peptide potentiated the activity of this compound against MRSA both in vitro and in an in vivo skin infection model. | nih.govacs.org |
| Combination Therapy | Examining the combined effect of this compound, palmitic acid, and a surfactant (Span85) on clinical MRSA strains. | A combination of low-concentration this compound with palmitic acid showed a synergistic bactericidal effect against highly resistant MRSA. | mdpi.com |
| Nanotechnology | Loading this compound onto a Graphene Oxide-polyethylene glycol (GO-PEG) nanoplatform. | The this compound-loaded nanocomposite showed significantly enhanced antibacterial activity against MRSA compared to the free antibiotic. | mdpi.com |
| Resistance Mechanisms | Identifying mutations responsible for the acquisition of β-lactam resistance in this compound-susceptible mecA-positive S. aureus (OS-MRSA). | Mutations were frequently found in genes related to RNA polymerase, purine (B94841) biosynthesis, and stress responses, suggesting a complex mechanism beyond simple mecA expression. | nih.gov |
| Resistance Mechanisms | Investigating inducible resistance in Staphylococcus sciuri containing the mecA gene. | This compound was found to induce high-level β-lactam resistance in otherwise susceptible strains, primarily due to increased wall teichoic acid (WTA) synthesis. | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHMGVUTGAWSP-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |
| Record name | Oxacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023397 | |
| Record name | Oxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.62e-02 g/L | |
| Record name | Oxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66-79-5 | |
| Record name | Oxacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |
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| Record name | Oxacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action: Molecular and Cellular Research
Penicillin-Binding Protein (PBP) Interactions
Penicillin-binding proteins (PBPs) are a group of bacterial enzymes crucial for the synthesis of the bacterial cell wall. wikipedia.orgoup.com Oxacillin exerts its effect by binding to specific PBPs located within the bacterial cell wall. drugbank.comnih.govpatsnap.cominvivochem.comsciforum.net This binding is a key step in the inhibition of bacterial growth and survival. invivochem.com
Inhibition of Bacterial Cell Wall Synthesis
Bacterial cell walls are primarily composed of peptidoglycan, a complex polymer that provides structural integrity and protects the bacterium from osmotic lysis. patsnap.comlibretexts.orgwikipedia.orgsigmaaldrich.comnih.gov The synthesis of peptidoglycan involves several enzymatic steps, with PBPs playing a vital role in the final stages. patsnap.comoup.com By binding to PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis. drugbank.comnih.govsciforum.net This disruption weakens the cell wall, making it unable to withstand the internal osmotic pressure of the bacterial cell. patsnap.comsciforum.net
Role of Peptidoglycan Cross-Linking Disruption
Peptidoglycan consists of alternating amino sugars (N-acetylglucosamine and N-acetylmuramic acid) that form linear chains, which are then cross-linked by short peptide chains. libretexts.orgwikipedia.orgsigmaaldrich.comnih.gov This cross-linking process, catalyzed by the transpeptidase activity of PBPs, is essential for the rigidity and strength of the cell wall. oup.comlibretexts.orgopen.edu this compound's binding to PBPs blocks their enzymatic activity, thereby preventing the cross-linking of peptidoglycan strands. patsnap.comsciforum.net This inhibition of transpeptidation leads to a major decrease in peptidoglycan cross-linking, contributing to the disruption of the cell wall. open.edudartmouth.eduresearchgate.net
Impact on Bacterial Cell Lysis and Autolytic Enzymes
The weakened bacterial cell wall, resulting from the inhibition of peptidoglycan synthesis and cross-linking by this compound, becomes susceptible to the internal osmotic pressure. patsnap.comsciforum.net This leads to bacterial cell lysis and ultimately, cell death. patsnap.cominvivochem.comsciforum.net Cell lysis is mediated by bacterial cell wall autolytic enzymes, such as autolysins. drugbank.comnih.govinvivochem.comsciforum.net It has been suggested that this compound may also interfere with an autolysin inhibitor, further contributing to cell lysis. drugbank.comnih.govinvivochem.comsciforum.net Research has shown that the inhibition of cell wall assembly by antibiotics like this compound in Staphylococcus aureus occurs rapidly and significantly impacts cell division. dzif.denews-medical.net this compound can prevent the proper localization of essential PBP2 (B1193376), which is involved in linking cell wall components, thereby hindering cell division. dzif.denews-medical.net
Resistance to Beta-Lactamase Hydrolysis
A key feature of this compound is its stability against hydrolysis by a variety of beta-lactamase enzymes. drugbank.comnih.govpatsnap.cominvivochem.comsciforum.netncats.io Beta-lactamases are bacterial enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond within the beta-lactam ring, deactivating the antibiotic molecule. wikipedia.orgmdpi.comnih.gov this compound's resistance to these enzymes makes it effective against bacteria that produce them, particularly penicillinase-producing Staphylococcus species. wikipedia.orgpatsnap.com
Structural Basis for Beta-Lactamase Stability
The chemical structure of this compound features a 6-aminopenicillanic acid nucleus with a substituent group attached to the amino group. sciforum.net This substituent, a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) group, is thought to impart resistance to degradation by bacterial beta-lactamases. nih.govsciforum.net While beta-lactamases typically hydrolyze the beta-lactam ring through an acylation-deacylation process involving a serine residue in the active site, the specific structural configuration of this compound hinders this process in many common beta-lactamases, including penicillinases and cephalosporinases. nih.govsciforum.netncats.iomdpi.comnih.govresearchgate.net
Class D Beta-Lactamases and Oxacillinase Specificity
Beta-lactamases are classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.comnih.govnih.gov Class D beta-lactamases, also known as OXA-type beta-lactamases or oxacillinases, are characterized by their ability to hydrolyze this compound and related isoxazolyl penicillins. wikipedia.orgnih.govmcmaster.cabldb.eu These enzymes utilize an active site serine for the hydrolysis of the beta-lactam ring, similar to Class A and C beta-lactamases, but with a distinct catalytic mechanism that often involves a carbamylated lysine (B10760008) residue in the active site. nih.govnih.govebi.ac.uk
While this compound is generally resistant to many beta-lactamases, Class D enzymes were initially characterized by their high hydrolytic activity against this compound and clthis compound. wikipedia.orgnih.govmcmaster.ca This substrate preference led to the traditional naming of Class D enzymes as oxacillinases (OXAs). nih.gov However, the Class D family is diverse, with subfamilies exhibiting varying substrate specificities, including some with increased activity against carbapenems rather than this compound. nih.govnih.govpnas.org Structural studies comparing this compound-hydrolyzing Class D enzymes (like OXA-1) and carbapenem-hydrolyzing variants (like OXA-24/40) have provided insights into the structural basis for their substrate selectivity, highlighting the role of specific amino acid residues and the shape of the active site pocket in accommodating different beta-lactam substrates. nih.govpnas.org
Despite the existence of this compound-hydrolyzing Class D enzymes, this compound's inherent structural features provide a degree of stability against many other prevalent beta-lactamases, contributing to its clinical utility against bacteria producing these enzymes. drugbank.comnih.govpatsnap.cominvivochem.comsciforum.netncats.io
Mechanisms of Resistance: Genetic, Biochemical, and Adaptive Research
Penicillin-Binding Protein 2a (PBP2a) Mediated Resistance
The primary mechanism of high-level oxacillin resistance in Staphylococcus aureus is the production of an altered penicillin-binding protein, PBP2a. nih.govontosight.aikarger.com This protein is distinct from the native S. aureus PBPs and confers resistance by allowing the bacteria to continue synthesizing their cell wall even in the presence of this compound and other beta-lactam antibiotics. ontosight.aircsb.orgbiorxiv.org
Role of mecA Gene and SCCmec Mobile Genetic Elements
The gene responsible for encoding PBP2a is mecA. nih.govontosight.aikarger.com This gene is typically acquired by S. aureus through horizontal gene transfer and is located on a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec). karger.comnih.govdovepress.comloinc.org The SCCmec element integrates into the S. aureus chromosome and serves as a vehicle for the dissemination of mecA and other resistance genes among staphylococci. karger.comdovepress.com Different structural types of SCCmec elements exist, and their presence is a hallmark of methicillin-resistant S. aureus (MRSA). dovepress.complos.org While the mecA gene is the central determinant for methicillin (B1676495) resistance, its transcriptional control can be influenced by regulatory genes like mecI and mecR1, which are often located within the SCCmec element. plos.orgoup.com
Low Affinity for Beta-Lactam Antibiotics
PBP2a confers resistance due to its significantly lower affinity for beta-lactam antibiotics, including this compound, compared to the native S. aureus PBPs. karger.comrcsb.orgbiorxiv.orgnih.govcdc.govpnas.org This reduced affinity means that even at concentrations of beta-lactam antibiotics that would inhibit the normal PBPs, PBP2a can still effectively catalyze the transpeptidation reactions necessary for peptidoglycan synthesis and cell wall cross-linking. rcsb.orgbiorxiv.orgpnas.org The low reactivity of PBP2a with beta-lactams is attributed to both a high association constant in the non-covalent complex and a poor first-order rate constant for acylation of the protein by the antibiotic. nih.govoup.com Structural analysis of PBP2a has provided insights into the basis of this resistance, identifying features in its active site that contribute to its low affinity for beta-lactams. rcsb.org Despite its low affinity for most beta-lactams, PBP2a shows higher affinity for certain newer cephalosporins like ceftaroline. nih.gov PBP2a functions as a transpeptidase and, in cooperation with the transglycosylase domain of the native PBP2 (B1193376), can carry out cell wall biosynthesis in the presence of beta-lactams. pnas.orgnih.govoup.com
Heteroresistance Phenomena in mecA-Positive Strains
A complex aspect of mecA-mediated resistance is the phenomenon of heteroresistance. oup.comcdc.govmdpi.comasm.org In heteroresistant S. aureus strains carrying the mecA gene, not all cells in a population express high-level resistance phenotypically. cdc.govasm.org While all cells may carry the genetic information for resistance (mecA), only a small subpopulation expresses the resistance in vitro. cdc.gov This results in a mixed population where the majority of cells appear susceptible to this compound by standard susceptibility testing, while a minority subpopulation exhibits higher levels of resistance. asm.orgelsevier.es The frequency of these highly resistant subpopulations can be low. asm.org Heteroresistance can lead to challenges in laboratory detection and may contribute to treatment failures if not accurately identified. oup.comcdc.govtandfonline.com Factors influencing the phenotypic expression of resistance in mecA-positive strains include complex regulatory control by genes and potential rare mecA-negative resistance mechanisms. nih.gov Studies have shown that even phenotypically this compound-susceptible, mecA-positive S. aureus isolates may be at least partially responsive to this compound in certain experimental settings, although the use of beta-lactams might still lead to treatment failure due to the presence of the resistant subpopulation. asm.org The difference between phenotypic and genotypic results in these cases can be explained by inducible resistance and high heteroresistance. elsevier.es
Modified Penicillin-Binding Proteins (MODSA)
Modified Penicillin-Binding Proteins (MODSA) represent a mechanism of this compound resistance in S. aureus that does not involve the mecA gene. mdpi.comnih.gov This phenotype is characterized by modified intrinsic PBPs that exhibit altered affinity for this compound. researchgate.net
Mutations in the genes encoding native PBPs, such as pbp2 and pbp4, can contribute to this compound resistance. mdpi.commdpi.comasm.org While mutations in pbp2 and pbp4 causing this compound resistance are considered rare, they have been described in strains exhibiting the MODSA phenotype. mdpi.com Studies have identified specific mutations in pbp2, such as the Ala450Asp substitution, that are associated with this compound resistance. mdpi.com Point mutations in PBP genes, particularly pbp2, are thought to be linked to this compound resistance. asm.org Mutations in pbp4 have also been associated with low-level this compound resistance, particularly in community-acquired MRSA strains. asm.orgresearchgate.net In some cases, mutations in the promoter region of pbp4 or within the gene itself have been detected in S. aureus strains with reduced this compound susceptibility. asm.orgmdpi.com
Mutations in PBP genes can lead to a reduced affinity of the modified PBPs for β-lactam antibiotics like this compound. mdpi.combiorxiv.org For instance, the Ala450Asp substitution in PBP2 has been shown to significantly reduce the affinity of PBP2 to β-lactams, substantially impacting this compound resistance. mdpi.com While PBP2a (encoded by mecA) is known for its low affinity for most β-lactams, contributing to high-level resistance, modifications in native PBPs can also result in decreased binding affinity, leading to reduced susceptibility. biorxiv.orgmdpi.com Studies comparing the binding energies of this compound to different PBPs have shown that PBP2a has a lower affinity compared to PBP2 and PBP3. biorxiv.org this compound has shown a lower affinity for PBP2 compared to PBP1 in some studies. oup.com
mec-Independent Resistance Mechanisms
Mec-independent this compound non-susceptible S. aureus (MIONSA) strains exhibit low-level this compound resistance (typically with minimum inhibitory concentrations (MICs) between 2 and 8 mg/L) in the absence of PBP2a. asm.orgresearchgate.net This phenotype is not detected by molecular methods targeting mec genes, posing diagnostic challenges. asm.orgresearchgate.net Mec-independent resistance can arise through adaptive mutations, often acquired during persistent infections under prolonged antibiotic exposure. nih.govresearchgate.net
Adaptive mutations in core genes related to cell wall metabolism are important contributors to non-mec-mediated this compound resistance. nih.govnih.gov These mutations can be acquired under the selective pressure of this compound treatment. nih.govasm.org Genomic studies have highlighted the significance of these adaptive changes in the development of low-level this compound resistance. nih.govnih.gov
Truncations and mutations in the gdpP gene, which encodes a c-di-AMP phosphodiesterase, have been frequently linked to acquired this compound resistance in clinical strains. nih.govresearchgate.netresearchgate.netresearchgate.net GdpP is involved in regulating the levels of cyclic di-AMP (c-di-AMP), a second messenger that influences cell wall homeostasis. researchgate.netmdpi.com Inactivation or truncation of gdpP leads to increased levels of c-di-AMP, which in turn results in reduced susceptibility to β-lactams. researchgate.net GdpP truncations have been identified in sequencing studies of clinical isolates with acquired this compound resistance and confirmed through mutagenesis. nih.govresearchgate.netresearchgate.net These mutations appear to be a key factor in the acquisition of this compound resistance in some cases. scispace.com Mutations in gdpP have also been described in association with borderline this compound resistance. mdpi.com
Other core genes, such as the molecular chaperon clpX and the peptidoglycan transferase sgtB, have also been linked to non-mec-mediated this compound resistance. nih.govresearchgate.net Mutations in clpX have been identified in strains exhibiting mec-independent this compound resistance. asm.orgnih.gov Similarly, mutations in sgtB, a monofunctional peptidoglycan glycosyltransferase involved in cell wall synthesis, have been reported to increase resistance to β-lactams, including this compound. researchgate.netasm.orgnih.gov An S. aureus sgtB transposon mutant, with inactivated SgtB, displayed a 4-fold increase in the MIC of this compound. asm.orgnih.gov Alterations in peptidoglycan structure due to inactivated SgtB might contribute to compensating for other cellular deficiencies, indirectly affecting this compound susceptibility. asm.org
While specific data tables detailing mutation sites or binding affinities for these mec-independent mechanisms were not consistently available across sources in a format suitable for direct extraction into interactive tables, the research findings indicate the involvement of these genes and the impact of their alteration on this compound resistance levels.
Adaptive Mutations in Cell Wall Metabolism Genes
Mutations in other Core Genes (rpoB, fusA, dsbA, dacA)
Beyond the well-established mecA-mediated resistance, mutations in other core genes have been identified as contributing factors to this compound resistance, particularly low-level or adaptive resistance.
Mutations in fusA, encoding elongation factor G (EF-G), are primarily associated with resistance to fusidic acid. mdpi.comjmilabs.comoup.com However, some studies have noted the presence of fusA mutations in strains also exhibiting this compound resistance, although the direct contribution of fusA mutations to this compound resistance is not as clearly defined as their role in fusidic acid resistance. jmilabs.comoup.comnih.gov
The dsbA gene encodes a thiol disulfide oxidoreductase involved in protein folding by catalyzing disulfide bond formation. nih.govnih.gov Mutations in dsbA have been identified in studies investigating adaptive mutations driving low-level this compound resistance in S. aureus. researchgate.netnih.govresearchgate.net While DsbA affects virulence and penicillin resistance in Gram-negative bacteria, its precise physiological role and contribution to this compound resistance in Staphylococcus are still under investigation. nih.govethz.ch
Mutations in dacA, the gene encoding the c-di-AMP cyclase, have been shown to affect this compound resistance and fitness in S. aureus. plos.orgdntb.gov.ua Elevated levels of c-di-AMP, often resulting from mutations in the phosphodiesterase gene gdpP, have been linked to increased resistance to beta-lactam antibiotics and altered cell envelope homeostasis. plos.org Conversely, mutations in dacA leading to decreased c-di-AMP levels can result in increased this compound susceptibility. plos.org
Table 1 summarizes some of the core genes where mutations have been implicated in this compound resistance.
| Gene | Protein Product | Associated Resistance Phenotype(s) | Notes |
| rpoB | RNA polymerase beta subunit | This compound, Rifampicin, Vancomycin (B549263), Daptomycin (B549167), Linezolid, Teicoplanin asm.orgresearchgate.netgeneticsmr.orgasm.orgnih.gov | Can influence beta-lactam susceptibility and promote resistance conversion. asm.orggeneticsmr.orgasm.org |
| fusA | Elongation factor G | Fusidic acid, potentially contributes to this compound resistance mdpi.comjmilabs.comoup.comnih.gov | Primarily associated with fusidic acid resistance. mdpi.comjmilabs.comoup.com |
| dsbA | Thiol disulfide oxidoreductase | Low-level this compound resistance (adaptive) researchgate.netnih.govresearchgate.net | Role in this compound resistance is being investigated. nih.gov |
| dacA | c-di-AMP cyclase | Affects this compound resistance (mutations can increase susceptibility) plos.orgdntb.gov.ua | Involved in regulating c-di-AMP levels, which impact cell envelope and resistance. plos.org |
Regulatory Mechanisms and Gene Expression Alterations
Beyond direct genetic mutations, alterations in regulatory mechanisms and gene expression play a crucial role in modulating this compound resistance levels. The expression of mecA and the production of PBP2a are tightly regulated. nih.gov The mecA gene is typically located on the staphylococcal cassette chromosome mec (SCCmec) and its expression is controlled by the mecI and mecR1 genes, which act as a repressor and an inducer, respectively. nih.gov
Other regulatory systems also influence this compound resistance. For instance, the ArlRS two-component system has been shown to play a significant role in regulating this compound resistance in MRSA strains, potentially through the modulation of spx expression. nih.gov Deletion of the arlRS genes can lead to increased susceptibility to this compound. nih.gov
Gene expression alterations in pathways related to cell wall synthesis and metabolism can also contribute to resistance. Studies have shown that mutations in RNAP genes like rpoBC can lead to the accumulation of cell wall precursors, contributing to cell wall thickening and decreased susceptibility to beta-lactams. asm.org
Inducible Resistance Phenomena
Inducible resistance refers to the phenomenon where exposure to an antibiotic triggers or increases the expression of resistance mechanisms, leading to a higher level of resistance. This is particularly relevant in the context of this compound and certain Staphylococcus strains. elsevier.esbiorxiv.org
This compound-Susceptible mecA-Positive Strains (S. aureus, S. sciuri)
This compound-susceptible mecA-positive (mecA+) strains, often referred to as OS-MRSA in the case of S. aureus or OS-MRSS for S. sciuri, carry the mecA gene but exhibit a susceptible phenotype to this compound under standard testing conditions. elsevier.esbiorxiv.orgelsevier.es This apparent discrepancy can be explained by inducible resistance or high heteroresistance. elsevier.eselsevier.es
In OS-mecA+ S. aureus, exposure to this compound or cefoxitin (B1668866) can induce the expression of the mecA gene, leading to the production of PBP2a and a shift towards a resistant phenotype. elsevier.esbiorxiv.orgelsevier.es This inducible resistance can pose a challenge for detection and treatment. elsevier.eselsevier.es
Staphylococcus sciuri strains frequently carry a homolog of mecA called mecA1, which is considered an evolutionary origin of mecA. frontiersin.orgnih.govasm.org While many mecA1-positive S. sciuri strains are susceptible to beta-lactams, inducible beta-lactam resistance has been observed in some OS-mecA1-positive S. sciuri strains upon exposure to this compound. frontiersin.orgnih.gov Interestingly, in some S. sciuri strains, this induced resistance was not attributed to mecA1 expression or genetic mutation but rather to increased synthesis of wall teichoic acid, leading to cell wall thickening. frontiersin.orgnih.govresearchgate.net
Role of Sub-Inhibitory Concentrations
Exposure to sub-inhibitory concentrations (sub-MICs) of this compound can play a significant role in inducing resistance phenomena. biorxiv.orgbiorxiv.org Sub-MICs of beta-lactam antibiotics have been shown to induce the expression of this compound resistance in OS-MRSA strains in vitro. biorxiv.orgbiorxiv.org This selective pressure can stimulate beta-lactamase production and lead to the phenotypic expression of this compound resistance, potentially converting susceptible strains to homoresistant ones. biorxiv.orgbiorxiv.org This highlights the impact of antibiotic exposure, even at concentrations below the minimum inhibitory concentration, on the evolution and expression of resistance. biorxiv.orgbiorxiv.org
Table 2 illustrates the inducible resistance phenomenon in OS-MRSA strains exposed to sub-inhibitory concentrations of this compound.
| Strain Type | Initial this compound MIC (µg/mL) | Exposure to this compound Sub-MICs | Outcome Phenotype | Notes |
| OS-mecA+ S. aureus (heteroresistant) | ≤ 2 elsevier.eselsevier.es | Yes biorxiv.orgbiorxiv.org | Homoresistant biorxiv.orgbiorxiv.org | Induced phenotypic expression of resistance. biorxiv.orgbiorxiv.org |
| OS-mecA+ S. aureus (non-heteroresistant) | ≤ 2 elsevier.eselsevier.es | Yes biorxiv.orgbiorxiv.org | Homoresistant biorxiv.orgbiorxiv.org | Induced phenotypic expression of resistance. biorxiv.orgbiorxiv.org |
| OS-mecA1+ S. sciuri | Typically ≤ 1 frontiersin.orgnih.gov | Yes frontiersin.orgnih.gov | Resistant (> 256 µg/mL) frontiersin.orgnih.gov | Can involve cell wall thickening, not always mecA1 induction. frontiersin.orgnih.govresearchgate.net |
Synthesis, Structural Modifications, and Structure Activity Relationships in Research
Semi-Synthetic Derivation from 6-Aminopenicillanic Acid
The foundation of oxacillin synthesis lies in the modification of 6-aminopenicillanic acid (6-APA), the core nucleus of all penicillins. oup.comwikipedia.org The discovery and isolation of 6-APA in 1958 revolutionized the field of antibiotics, providing a versatile starting point for the creation of numerous semi-synthetic penicillins with improved properties. oup.comwikipedia.org
The production of 6-APA can be achieved through enzymatic or chemical hydrolysis of naturally occurring penicillins, such as penicillin G, to remove the original acyl side chain. google.comresearchgate.netgoogle.com This process yields the essential 6-APA structure, which can then be acylated with a new side chain to create a novel penicillin derivative. nih.gov
In the case of this compound, 6-APA is acylated with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride. This specific side chain is the key to this compound's defining characteristic: its resistance to beta-lactamase enzymes.
Design Principles for Beta-Lactamase Resistance
The primary challenge with early penicillins was their susceptibility to beta-lactamase, an enzyme produced by resistant bacteria that hydrolyzes the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. The development of this compound was a direct response to this challenge.
The design principle behind this compound's resistance is steric hindrance. The bulky 3-phenyl-5-methylisoxazolyl group attached to the acylamino side chain acts as a shield, physically blocking the active site of the beta-lactamase enzyme. la.gov This steric bulk prevents the enzyme from accessing and hydrolyzing the critical beta-lactam ring, thereby preserving the antibiotic's structural integrity and antibacterial activity. la.gov
This strategic addition of a bulky side chain was a significant breakthrough, leading to a class of penicillinase-resistant penicillins that includes this compound, clthis compound, diclthis compound, and nafcillin. la.govwikipedia.org These agents became crucial in treating infections caused by penicillin-resistant Staphylococcus aureus.
Structure-Activity Relationship (SAR) Studies of this compound and Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in understanding and optimizing their antibacterial properties.
Rational Design of Analogs with Improved Potency
The rational design of new antibiotic candidates often involves computational and medicinal chemistry approaches to create compounds with enhanced efficacy. nih.govpnas.orgplos.org For this compound analogs, research has focused on modifying the core structure to improve its binding to penicillin-binding proteins (PBPs), the ultimate target of beta-lactam antibiotics, while maintaining or enhancing resistance to beta-lactamases.
Key research findings from SAR studies of various antibiotic classes, which can be applied to this compound derivatives, include:
Hydrophobicity and Electronic Properties : The introduction of hydrophobic substituents, particularly halogens, on aromatic rings can be well-tolerated and in some cases, improve activity. conicet.gov.ar Conversely, adding hydrogen-bond-donating groups may decrease antimicrobial activity. conicet.gov.ar
Heterocyclic Rings : Replacing certain parts of the molecule with heterocyclic rings has been shown to improve antibacterial activity in some new antibiotic classes. nih.gov
Modifying Side Chains for Enhanced Activity or Overcoming Resistance
Modifications to the acyl side chain of penicillins can have a profound impact on their antibacterial spectrum and ability to overcome resistance mechanisms. la.govidstewardship.com While the bulky side chain of this compound confers beta-lactamase resistance, it also results in slightly lower potency against non-beta-lactamase-producing, penicillin-susceptible bacteria compared to penicillin G. la.gov
Research in this area explores a delicate balance: designing side chains that are bulky enough to prevent enzymatic degradation but not so large that they hinder effective binding to the target PBPs. Studies have shown that even subtle changes in the side chain's conformation can affect how it interacts with the active site of both beta-lactamases and PBPs. researchgate.net
Furthermore, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to this compound, has driven further research into novel derivatives. nih.gov This resistance is not due to beta-lactamase but rather to the acquisition of a modified PBP (PBP2a) that has a low affinity for most beta-lactam antibiotics. nih.govdoi.org The development of new analogs aims to create molecules that can effectively inhibit this altered PBP.
Synthesis and Characterization of this compound Prodrugs and Polymeric Conjugates
To improve the physicochemical and pharmacokinetic properties of this compound, researchers have explored the development of prodrugs and polymeric conjugates. A prodrug is an inactive form of a drug that is converted to the active form in the body. medcraveonline.com
The conjugation of drugs to polymers can offer several advantages, including improved solubility, enhanced stability, and controlled release. medcraveonline.comresearchgate.net
This compound Polyesters for Controlled Release Studies
One area of investigation involves the synthesis of this compound polyesters. These are polymers where the this compound molecule is incorporated into a polyester backbone. The goal is to create a biodegradable material that can slowly release the active antibiotic over an extended period. researchgate.net
Studies on similar antibiotic-polymer conjugates have demonstrated the feasibility of this approach for controlled drug delivery. nih.govacs.org For example, loading this compound onto a graphene oxide-polyethylene glycol (GO-PEG) nanoplatform resulted in a controlled release over six days. nih.gov Research on other antibiotics like amoxicillin has also shown successful sustained release from various polymer-based microspheres and hydrogels. nih.govdocumentsdelivered.comresearchgate.netacs.org
These controlled-release systems hold promise for applications where a sustained local concentration of the antibiotic is required.
Novel Chemical Approaches to Drug Delivery Research
The challenge of antimicrobial resistance has spurred significant research into novel drug delivery systems to enhance the efficacy of existing antibiotics like this compound. These chemical approaches aim to overcome resistance mechanisms, improve drug concentration at the site of infection, and provide controlled release, thereby increasing therapeutic effectiveness against resilient pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).
Nanotechnology-Based Platforms
Nanotechnology offers promising strategies for developing advanced drug delivery systems that can augment the efficiency of conventional antibiotics. nih.govscielo.br These platforms can protect the drug from degradation, facilitate targeted delivery, and overcome bacterial defenses.
One such approach involves the use of Graphene Oxide-polyethylene glycol (GO-PEG) nano-platforms. nih.govmdpi.com Researchers have successfully synthesized GO-PEG nanocomposites to serve as carriers for this compound. mui.ac.ir The decoration of Graphene Oxide (GO) with polyethylene glycol (PEG) enhances water solubility and biocompatibility, while also increasing the loading capacity of the nanostructure. mdpi.com In one study, this compound was loaded onto this platform with a high efficiency of 92%. nih.govmdpi.com This system demonstrated a slow, controlled release of this compound over six days. mdpi.com When tested against MRSA, the GO-PEG-oxacillin composite showed significantly higher antibacterial activity (over 80% inhibition) compared to free this compound (52% inhibition). nih.govmdpi.com This enhanced efficacy is attributed to the ability of the nanocomposite to deform the bacterial cell structure, leading to the collapse of intracellular components. nih.govmui.ac.ir
Table 1: Characteristics of this compound-Loaded GO-PEG Nanocomposite
| Parameter | Value | Source |
|---|---|---|
| Loading Efficiency | 92% | nih.govmdpi.com |
| Zeta Potential | -13 mV | nih.govmdpi.com |
| Release Profile | Controlled release over 6 days | mdpi.com |
| Bacterial Growth Inhibition (MRSA) | >80% | nih.govmdpi.com |
| Bacterial Growth Inhibition (Free this compound) | 52% | nih.govmdpi.com |
Another innovative strategy is the magnetic targeting of this compound using iron oxide (magnetite) nanoparticles. scielo.br In this approach, this compound is bonded to the nanoparticles, which can then be concentrated at a specific infection site using an external magnetic field. scielo.br A study in a rat model of local MRSA infection demonstrated that the uptake of technetium-99m-labeled magnetite nanoparticles was three times higher in the thigh with an external magnet compared to the thigh without one. scielo.br This targeted delivery resulted in significantly lower bacterial counts in the muscles of rats treated with the this compound-magnetite combination compared to control groups. scielo.br This method not only concentrates the antibiotic at the infection site but may also alter the local environment, making it less favorable for bacterial growth. scielo.br
Table 2: Biodistribution of Magnetite Nanoparticles in a Rat Model
| Tissue | Uptake (with external magnet) | Uptake (without external magnet) | Fold Increase | Source |
|---|---|---|---|---|
| Thigh Muscle | ~3x higher | Baseline | ~3 | scielo.br |
Lipid-Based Carriers: Liposomes
Liposomes, which are vesicles composed of a lipid bilayer, are widely investigated as drug delivery systems. uniroma1.it Beyond simply encapsulating drugs, certain liposome formulations can exert their own pharmacological activity and act as adjuvants in antimicrobial therapy. uniroma1.itacs.org Specifically, charged liposomes can interact electrostatically with bacterial cells, sometimes causing cell death. uniroma1.it
Research has shown a synergistic effect between this compound and liposomes formulated with specific N-oxide surfactants against several Gram-positive bacteria, including Staphylococcus haemolyticus, Staphylococcus epidermidis, and Staphylococcus aureus. uniroma1.itacs.org In one study, the combination of this compound with liposomes containing 20 molar percentage of an N-oxide surfactant with a 14-carbon alkyl chain was tested against an this compound-resistant strain of S. epidermidis. uniroma1.it The presence of the liposomes dramatically lowered the Minimum Inhibitory Concentration (MIC) of this compound to 0.125 µg/mL, a value well below the antibiotic's resistance breakpoint. uniroma1.itacs.org This indicates that such liposomal formulations can effectively restore the activity of this compound against resistant strains.
**Table 3: Synergistic Activity of this compound and N-Oxide Liposomes against *S. epidermidis***
| Treatment | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| This compound alone | > Breakpoint Value (Resistant) | uniroma1.it |
| This compound + Liposomes (DMPC/C14Nox 8/2) | 0.125 µg/mL | uniroma1.itacs.org |
Prodrug Formulations
The prodrug approach is a chemical modification strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug. nih.govnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy can be employed to overcome bacterial resistance. nih.govnih.gov
A notable study investigated the co-administration of this compound with TXA709, a prodrug that targets the bacterial cell division protein FtsZ. nih.gov This research involved testing the combination against forty-five clinical isolates of S. aureus that were intrinsically resistant to this compound, with MIC values ranging from 128 to 512 µg/mL. nih.gov The active form of the prodrug, TXA707, was used in the in vitro tests. While neither TXA707 nor this compound showed significant antibacterial activity on their own against these strains, their combination led to a remarkable potentiation of this compound's effect. nih.gov The addition of TXA707 resulted in a significant decrease in the MIC values for this compound, bringing them down to a range of 0.063 to 0.5 µg/mL against all the resistant isolates. nih.gov
Table 4: Potentiation of this compound Activity against Resistant S. aureus by a Prodrug
| Treatment | MIC Range (µg/mL) | Source |
|---|---|---|
| This compound alone | 128 - 512 | nih.gov |
| This compound + TXA707 (active form of prodrug) | 0.063 - 0.5 | nih.gov |
Pharmacodynamics and Pharmacokinetics in Advanced in Vitro and Experimental Model Systems
Mechanistic Pharmacokinetic-Pharmacodynamic Correlations
Mechanistic PK-PD models aim to describe the time course of antimicrobial effects by integrating the pharmacokinetic properties of a drug with its pharmacodynamic action on the pathogen. These models provide a more sophisticated understanding than simple PK-PD indices.
Mathematical models, often in the form of differential equations, are used to describe the complex interactions between an antibiotic, the bacterial population, and the host environment. accp1.org For oxacillin, PK-PD models have been developed to characterize its in vitro activity and to predict its effects in vivo.
A common approach is the use of a sigmoid Emax model, which relates the drug concentration to the rate of bacterial killing. mdpi.com More complex models may incorporate multiple bacterial subpopulations, such as a susceptible population and a persistent, less-susceptible one, to account for the biphasic killing curves observed in time-kill experiments. nih.govasm.org These models can also account for factors like bacterial growth saturation, delays in the onset of drug action, and the natural death of bacteria. nih.gov
Population pharmacokinetic (PopPK) modeling is another powerful tool. By analyzing drug concentration data from a patient population, PopPK models can identify key factors influencing drug disposition, such as renal function, and can be used to simulate different dosing regimens to optimize the probability of achieving a desired PK-PD target. nih.govresearchgate.net For this compound, the time that unbound plasma concentrations remain above the MIC (fT > MIC) is the most relevant PK-PD index. nih.gov
By combining pharmacokinetic data with in vitro pharmacodynamic parameters, mechanistic models can predict the outcome of drug-bacteria interactions in controlled settings. These predictions can then be used to guide the design of dosing regimens for clinical trials and patient care. asm.org
For instance, a PK-PD model for oxazolidinones against MRSA was able to characterize their in vitro activity and compare the potency of different compounds within the class. nih.govasm.org Such models can be used to determine the concentrations required for different levels of bacterial killing.
In the context of this compound, simulations using PopPK models have demonstrated the superiority of continuous infusion over intermittent dosing in achieving the optimal PK-PD target of 100% fT > MIC, especially for severe infections. nih.gov These models allow for the exploration of various dosing scenarios to predict the likelihood of therapeutic success against pathogens with different MICs. The integration of data from in vitro pharmacodynamic studies, such as time-kill curves and the influence of pH, into these models can further refine their predictive power.
Data Tables
Table 1: Effect of pH on this compound Activity against S. aureus
| pH | MIC (mg/L) | MBC (mg/L) | Fold Change in MIC (from pH 7.4) |
|---|---|---|---|
| 7.4 | ~0.25 | ~0.5 | 1 |
| 6.0 | ~0.125 | ~0.25 | 2-fold decrease |
| 5.0 | ~0.03 | ~0.06 | 8-fold decrease |
Data synthesized from multiple sources indicating a trend of increased this compound activity at lower pH. ucl.ac.beoup.comnih.govresearchgate.net
Table 2: Intracellular Activity of this compound against S. aureus in Eukaryotic Cell Models
| Cell Model | Bacterial Strain | Emax (log10 CFU reduction) | Reference |
|---|---|---|---|
| THP-1 Macrophages | S. aureus ATCC 25923 | ~ -1.0 | nih.gov |
| THP-1 Monocytes | S. aureus ATCC 25923 | -0.68 | nih.gov |
| Osteoblasts | MSSA | Bactericidal activity observed | nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Amoxicillin |
| Azithromycin |
| Benzylpenicillin |
| Cefoxitin (B1668866) |
| Ceftaroline |
| Cefuroxime |
| Cephalothin |
| Ciprofloxacin |
| Clarithromycin |
| Clindamycin |
| Clthis compound |
| Daptomycin (B549167) |
| Erythromycin |
| Gentamicin |
| Imipenem |
| Levofloxacin |
| Linezolid |
| Meropenem |
| Moxifloxacin |
| Nafcillin |
| This compound |
| Penicillin |
| Quinupristin/dalfopristin |
| Rifampicin |
| Shikimic acid |
| Tobramycin |
| Trimethoprim/sulfamethoxazole |
| Vancomycin (B549263) |
| Verapamil |
| Gemfibrozil |
| Probenecid |
Advanced Research Methodologies and Analytical Techniques for Oxacillin Studies
Chromatographic Methods
Chromatographic techniques are widely utilized for the separation, identification, and quantification of Oxacillin and its related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound sodium and profiling its impurities. RP-HPLC methods have been developed to determine the content of this compound sodium and its related substances. These methods often employ specific columns, such as a Hypersil BDS phenyl column, and mobile phases consisting of mixtures like potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile, and methanol. Detection is typically performed using a UV detector at a specific wavelength, such as 225 nm. HPLC methods have demonstrated good linearity, accuracy, and precision for the quantitative analysis of this compound sodium and its preparations.
HPLC is particularly valuable for the detection and characterization of impurities in this compound sodium, including polymerized impurities and unknown impurities. Polymerized impurities in this compound sodium can potentially induce allergic reactions. While gel filtration chromatography (GFC) was previously used for analyzing polymerized impurities, RP-HPLC methods offer advantages such as higher column efficiency, greater specificity, and increased sensitivity. Two-dimensional liquid chromatography coupling HPSEC and RP-HPLC, combined with ion trap/time-of-flight mass spectrometry, has been applied to separate and characterize polymerized and unknown impurities in this compound sodium. This approach has facilitated the elucidation of the structures of various impurities and provided insights into the mechanisms of degradation impurity formation in this compound sodium. The study of the impurity profile using HPLC methods contributes to the scientific basis for improving official pharmacopoeia monographs.
Headspace Gas Chromatography (HSGC) for Residual Solvent Analysis
Headspace Gas Chromatography (HSGC) is a preferred technique for the identification and quantitative determination of residual solvents in pharmaceutical substances like this compound sodium. Residual solvents are volatile organic chemicals that may be used or produced during the manufacturing process. HSGC is particularly suited for analyzing highly volatile organics that readily partition into the gas phase from solid or liquid matrices.
Validated HSGC methods have been developed for the simultaneous estimation of specific residual solvents, such as methanol, ethyl acetate, and toluene (B28343), in this compound sodium. These methods typically involve the use of a capillary column and a detector like a flame ionization detector (FID). The methods are validated according to guidelines from the International Conference on Harmonisation (ICH). Parameters such as linearity, percent recoveries, and relative standard deviation are determined to ensure the method's reliability. For example, a validated HSGC method for this compound sodium showed good linearity for methanol, ethyl acetate, and toluene within specific concentration ranges, with high correlation coefficients.
Spectroscopic Techniques
Spectroscopic methods are employed for the quantitative determination and study of the degradation kinetics of this compound.
Kinetic Spectrophotometry for Quantitative Determination
Kinetic spectrophotometry involves monitoring the change in absorbance over time as a chemical reaction involving the analyte proceeds. This approach has been utilized for the quantitative determination of this compound. Methods have been developed based on the reaction of this compound with specific reagents, such as potassium hydrogen peroxomonosulfate (KHSO5), in an alkaline medium. The reaction kinetics are studied by monitoring the light absorption of the reaction products over time using a spectrophotometer.
These kinetic spectrophotometric methods offer simple procedures for the quantitative determination of this compound in both pure substance and drug product forms. The results obtained from these methods have shown good agreement with those from other analytical techniques. For instance, a method using potassium hydrogen peroxomonosulfate demonstrated a relative standard deviation within an acceptable range for the quantitative determination of this compound. Kinetic spectrophotometry can also be applied to the analysis of this compound in combined preparations, such as "Ampiox," which contains both ampicillin (B1664943) and this compound.
Visible (VIS) Spectrophotometric Analysis
Visible (VIS) spectrophotometric analysis, often as part of UV/Visible spectrophotometry, is used in the study of this compound, particularly concerning its degradation and interactions. A simple spectrophotometric method has been developed for the determination of this compound sodium based on a charge transfer complexation reaction with iodine in a methanol-dichloromethane medium. The absorbance of the resulting yellow complex is measured at a specific wavelength, such as 365 nm. This method has been validated and applied to the analysis of this compound sodium in various samples, including human urine.
UV/Visible spectrophotometric analysis has also been used to study the kinetics of this compound degradation. For example, the oxidation of this compound by monoperiodatocuprate [MPC (III)] in an aqueous alkaline medium has been investigated using UV/Visible spectrophotometry. The appearance of a sharp peak in the spectrophotometric analysis confirmed the formation of a complex between this compound and MPC (III), and the stoichiometry of the reaction (1:4 this compound: MPC (III)) was observed. Absorbance data collected from UV/Visible spectrophotometry are used to calculate rate constants and understand the reaction mechanism.
Molecular and Genetic Techniques
Molecular and genetic techniques are crucial for understanding this compound resistance, particularly in bacteria like Staphylococcus aureus.
The detection of this compound resistance in Staphylococcus aureus is often performed using molecular methods, with the amplification of the mecA gene by polymerase chain reaction (PCR) considered the gold standard. The mecA gene encodes for penicillin-binding protein 2a (PBP 2a), which has a low affinity for this compound and other methicillin-like antibiotics, conferring resistance. Molecular methods like mecA-PCR are highly adequate for determining this compound resistance and can be used to confirm results from phenotypic susceptibility tests.
Genetic techniques, such as isoenzyme genotyping and phylogenetic analysis, have been applied to study the genetic variability and epidemiological correlations of this compound-resistant S. aureus isolates. These methods use isoenzyme markers and genetic analysis techniques to assess the relationships between different strains. Whole-genome sequencing is also employed to identify genetic changes, such as point mutations in specific genes, that are associated with high-level and homogeneous resistance to this compound in S. aureus. Studies using these techniques have revealed the presence of mutations in genes like prsA, hpt, fruB, gmk, and relA in highly this compound-resistant strains. Molecular techniques can detect known resistance genes, although they may not always predict the exact phenotypic resistance behavior and cannot detect novel resistance mechanisms or genes.
Polymerase Chain Reaction (PCR) for Resistance Gene Detection
Polymerase Chain Reaction (PCR) is a fundamental technique for the rapid and specific detection of genes associated with this compound resistance, most notably the mecA gene. PCR amplifies specific DNA sequences, allowing for the identification of resistance determinants even when they are present in low copy numbers. The detection of the mecA gene by PCR is considered a gold-standard technique for identifying this compound resistance, particularly in Staphylococcus aureus (MRSA) unesp.brsciforschenonline.orgjlabphy.org. This is because phenotypic tests for this compound resistance can sometimes yield unsatisfactory results due to factors like environmental conditions and culture factors influencing gene expression unesp.br.
Studies have demonstrated high concordance between mecA PCR results and phenotypic this compound resistance, although discrepancies can occur, particularly with heteroresistant strains where the mecA gene is present but not uniformly expressed sciforschenonline.orgjlabphy.org. For instance, one study comparing mecA PCR with this compound MIC testing found a concordance of 89.36% sciforschenonline.org. Another study evaluating various methods for this compound resistance detection in S. aureus found that PCR for mecA had high sensitivity and specificity compared to phenotypic methods like this compound gradient tests and automated systems journalagent.com. Multiplex PCR assays have also been developed to simultaneously detect the mecA gene along with species-specific genes like femA for S. aureus identification, offering a more efficient approach unesp.brunesp.br.
Whole Genome Sequencing (WGS) and Comparative Genomics for Resistance Evolution
Whole Genome Sequencing (WGS) and comparative genomics provide powerful tools to understand the evolution and spread of this compound resistance. By sequencing the entire genome of resistant isolates, researchers can identify the presence of known resistance genes like mecA, as well as novel mutations or genetic elements associated with resistance researchgate.netmdpi.comfrontiersin.orgfrontiersin.org. Comparative genomics involves analyzing and comparing the genomes of multiple isolates to identify genetic variations, including single nucleotide polymorphisms (SNPs), insertions, deletions, and the presence of mobile genetic elements like SCCmec (Staphylococcal Cassette Chromosome mec) that carry the mecA gene mdpi.comfrontiersin.orgfrontiersin.org.
WGS and comparative genomics have been instrumental in identifying the genetic basis of both mecA-mediated and mec gene-independent this compound resistance researchgate.netnih.govnih.gov. Studies utilizing these techniques have revealed the polygenic nature of low-level this compound resistance, identifying multiple genetic loci associated with this phenotype nih.govnih.gov. Comparative genomic analyses have also highlighted the role of mobile genetic elements in the dissemination of antimicrobial resistance genes, including mecA, in staphylococcal species frontiersin.orgfrontiersin.org. Furthermore, WGS can help in tracing the phylogenetic relationships between resistant strains and understanding the evolutionary pathways of resistance development under antibiotic pressure nih.govmdpi.com.
Genome-Wide Association Studies (GWAS) for Adaptive Mutations
Genome-Wide Association Studies (GWAS) are employed to identify genetic variations across the entire genome that are statistically associated with a particular phenotype, such as this compound resistance. In the context of this compound studies, GWAS can help pinpoint specific genes or genetic regions that contribute to resistance, particularly in cases of mec gene-independent resistance or to identify factors that modulate the expression of mecA nih.govnih.govasm.orgasm.org.
By analyzing a large collection of isolates with varying levels of this compound susceptibility, GWAS can identify adaptive mutations that have emerged under selective pressure nih.govnih.gov. For example, a comprehensive genomic investigation combining comparative genomics, evolutionary convergence, and GWAS on a large collection of mec-negative S. aureus isolates identified 21 genetic loci associated with low-level this compound resistance, underscoring the complex genetic basis of this phenotype nih.govnih.govasm.org. These studies have identified adaptive mutations in genes involved in various cellular processes, including cell wall synthesis, signal transduction pathways (e.g., gdpP and dacA), and chaperone-protease complexes (e.g., clpXP) nih.govnih.gov.
Site-Directed Mutagenesis for Functional Analysis of Resistance Genes
Site-directed mutagenesis is a technique used to introduce specific, targeted mutations into a gene of interest. This allows researchers to investigate the functional impact of specific genetic variations on this compound resistance. By altering a particular nucleotide or a set of nucleotides in a candidate resistance gene, researchers can assess how that change affects the gene's expression, the function of the encoded protein, and ultimately, the level of this compound resistance nih.govnih.govmdpi.comoup.com.
This technique is crucial for validating the role of genes and mutations identified through WGS, comparative genomics, or GWAS nih.gov. For instance, studies have used site-directed mutagenesis to investigate the effect of specific mutations in the mecA promoter region on its activity and the resulting this compound resistance levels nih.govresearchgate.net. It has also been used to confirm the role of mutations in genes like gdpP in conferring low-level this compound resistance nih.govnih.gov. By creating isogenic strains that differ only by the introduced mutation, researchers can directly attribute changes in this compound susceptibility to that specific genetic alteration nih.gov.
Reverse Transcriptase PCR (RT-PCR) for Gene Expression Analysis
Reverse Transcriptase PCR (RT-PCR), particularly quantitative real-time RT-PCR (RT-qPCR), is used to measure the expression levels of specific genes, such as mecA, which are involved in this compound resistance ascls.orgnih.govustc.edu.cnacademicjournals.orgasm.orgoup.comjidc.org. This technique involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified and quantified using PCR. By measuring the amount of mRNA transcripts, RT-PCR provides insights into the transcriptional activity of resistance genes under different conditions, such as in the presence or absence of this compound ascls.orgnih.govacademicjournals.org.
Studies have used RT-PCR to demonstrate the induction of mecA gene expression in the presence of this compound ascls.orgacademicjournals.org. Quantitative RT-PCR allows for the precise measurement of changes in gene expression levels, providing a quantitative understanding of how regulatory factors or environmental conditions influence the transcription of resistance genes ascls.orgnih.govustc.edu.cnasm.orgoup.com. For example, RT-qPCR has been used to analyze the impact of CRISPR-dCas9 systems designed to suppress mecA transcription, showing a significant reduction in mecA gene expression ascls.org. It has also been used to study the expression of other genes related to cell wall metabolism and this compound resistance ustc.edu.cn.
Surface Plasmon Resonance (SPR) for Molecular Interaction Studies
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to study molecular interactions in real-time. In the context of this compound research, SPR can be applied to investigate the binding kinetics and affinity of this compound or other beta-lactam antibiotics to their target proteins, such as penicillin-binding proteins (PBPs), including PBP2a mdpi.comoup.comnih.gov.
SPR measures changes in refractive index near a sensor surface as molecules bind to immobilized ligands. By immobilizing a PBP on the sensor surface and flowing this compound over it, researchers can monitor the binding event and determine parameters like association and dissociation rates, and binding affinity (e.g., K_D values) oup.com. This technique can provide valuable information about the interaction between this compound and its targets, helping to understand the molecular basis of resistance, such as the reduced affinity of PBP2a for this compound mdpi.comnih.gov. SPR biosensors have also been explored for the rapid detection of PBP2a, offering a potential diagnostic tool for identifying MRSA nih.gov. Studies have used SPR to compare the binding affinities of different beta-lactams, including this compound, to various PBPs in susceptible and resistant strains oup.com.
Advanced Microbiological Research Assays
Beyond standard susceptibility testing methods, advanced microbiological research assays are employed to further characterize this compound resistance phenotypes and explore the biological consequences of resistance mechanisms. These assays can provide more detailed information about the level and nature of resistance, as well as the impact of resistance determinants on bacterial physiology.
While the search results provided information on standard susceptibility testing methods like broth microdilution, disk diffusion, and agar (B569324) screen tests which are foundational microbiological assays asm.orgasm.orgacademicjournals.orgnih.govscirp.org, the prompt specifically requested advanced microbiological research assays. The search results primarily focused on molecular techniques for detecting resistance genes and analyzing their expression or the genetic basis of resistance. However, some results alluded to phenotypic characterization beyond basic MIC determination.
For example, studies mention assessing growth rates of mutant strains to understand the fitness cost of resistance mutations nih.govoup.com. Assays evaluating bacterial survival under this compound treatment can also be considered advanced in the context of studying the dynamics of resistance development mdpi.com. Autolytic activity assays, such as those induced by Triton X-100, have been used to investigate the role of genes in cell wall metabolism and their impact on this compound resistance ustc.edu.cn. Furthermore, assays focusing on the induction of resistance mechanisms in the presence of this compound, like inducing mecA expression ascls.orgacademicjournals.org, represent a more advanced approach than simple susceptibility categorization. Assays to detect hyperproduction of beta-lactamase, another mechanism contributing to reduced this compound susceptibility in some strains, can also be considered nih.gov.
While not extensively detailed as distinct "advanced microbiological research assays" in the search results beyond variations of susceptibility testing and growth/survival experiments, these examples demonstrate that microbiological research in this compound studies extends to functional assays that probe the biological consequences of resistance mechanisms and adaptive mutations.
Checkerboard Assays for Synergy/Antagonism Studies
Checkerboard assays are a widely used in vitro method to evaluate the potential synergistic or antagonistic effects of combining two or more antimicrobial agents. This technique involves creating a two-dimensional array of serial dilutions of the test compounds in a microtiter plate. One antibiotic is diluted along the rows, and the other is diluted along the columns, resulting in wells containing various concentration combinations of the two drugs. Bacterial growth is then assessed in each well to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. oup.com
The results are typically interpreted using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the MICs of the individual drugs and their MICs in combination. An FICI of ≤ 0.5 generally indicates synergy, where the combined effect is greater than the sum of their individual effects. An FICI between > 0.5 and ≤ 1.0 suggests an additive effect, while an FICI between > 1.0 and ≤ 4.0 is considered indifferent. An FICI of > 4.0 indicates antagonism, where the effect of the combination is less than the effect of the individual drugs. chalmers.se, mdpi.com, oup.com
Checkerboard assays have been applied in studies involving this compound to identify compounds that can restore or enhance its activity against resistant bacteria. For instance, studies have used checkerboard assays to demonstrate synergistic interactions between this compound and other agents, such as antimicrobial peptides or small molecules, against Staphylococcus aureus, including MRSA. chalmers.se, mdpi.com, researchgate.net, nih.gov, researchgate.net These assays can reveal significant reductions in the MIC of this compound when combined with a synergistic agent. chalmers.se, mdpi.com, researchgate.net
For example, one study investigating the combination of an antimicrobial peptide (AMP) with this compound against S. aureus and MRSA used checkerboard assays. The results showed additive or synergistic interactions, with a notable synergistic effect observed against MRSA, leading to a significant reduction in this compound's MIC. chalmers.se Another study exploring the synergy between abietic acid and this compound against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) also employed checkerboard assays, reporting a synergistic interaction based on FICI values. mdpi.com
Time-Kill Assays for Bactericidal Activity
Time-kill assays are a dynamic method used to assess the rate and extent of bacterial killing by antimicrobial agents over time. This technique involves exposing a standardized bacterial inoculum to different concentrations of an antibiotic (or a combination of antibiotics) and quantifying the number of viable bacteria at various time points over a defined incubation period, typically 24 hours or longer. plos.org
In a typical time-kill assay, bacterial cultures are incubated with the test compound(s) at concentrations related to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC, etc.). Aliquots are withdrawn at predetermined intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), serially diluted, and plated on agar media to determine the number of colony-forming units per milliliter (CFU/mL). plos.org The resulting data are plotted as log10 CFU/mL versus time, generating time-kill curves that illustrate the bactericidal or bacteriostatic activity of the agent(s). plos.org
Bactericidal activity is typically defined as a ≥ 3 log10 reduction (99.9% kill) in the initial bacterial inoculum within a specific time frame, such as 24 hours. asm.org, plos.org Bacteriostatic activity is indicated by a less than 3 log10 reduction or maintenance of the initial inoculum size. asm.org
Time-kill assays are valuable for studying the activity of this compound, both alone and in combination with other agents, particularly against challenging pathogens like MRSA. These assays can provide insights into the speed and effectiveness of this compound-induced killing and whether combining this compound with another compound enhances its bactericidal effect. nih.gov, mdpi.com, spandidos-publications.com, plos.org
Studies have utilized time-kill assays to evaluate the bactericidal activity of this compound against S. aureus, including beta-lactamase-hyperproducing strains. asm.org Time-kill curves have also been employed to confirm synergistic interactions observed in checkerboard assays, demonstrating that combinations of this compound with other compounds can lead to a greater reduction in bacterial counts over time compared to this compound alone. nih.gov, mdpi.com, spandidos-publications.com, plos.org For instance, a study on the synergy between shikimic acid and this compound against MRSA used time-kill assays to show that the combination significantly decreased bacterial growth compared to this compound alone. mdpi.com Similarly, time-kill curves confirmed the synergistic effect of ursolic acid 3-O-α-L-arabinopyranoside in combination with this compound against MRSA strains. spandidos-publications.com
Development of Novel Cell-Based Assays (e.g., for Potentiator Identification)
The emergence of this compound resistance, particularly in MRSA, has driven the development of novel cell-based assays aimed at identifying compounds that can restore or potentiate this compound's activity. These assays are designed to screen large libraries of compounds for their ability to enhance this compound's effect on resistant bacterial strains.
One approach involves developing assays that target specific resistance mechanisms or pathways in bacteria. For example, the vra operon in S. aureus encodes a signal transduction system (VraTSR) involved in sensing and responding to cell wall stress, which plays a role in resistance to cell wall-targeting antibiotics like this compound. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov Novel cell-based assays have been developed to identify compounds that inhibit the expression or activity of components of this system, thereby potentially resensitizing bacteria to this compound. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov
A novel multifaceted assay was developed to identify compounds that potentiate this compound's activity against MRSA by inhibiting vraTSR expression. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov This cell-based assay, utilizing a MRSA strain with a transcriptional fusionreporter, allowed for high-throughput screening (HTS) of chemical libraries. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov HTS of a large small-molecule library using this assay successfully identified several inhibitor scaffolds that potentiated this compound activity. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov These potentiator compounds were found to suppress the activation of the vraTSR operon in the presence of cell wall stress, leading to restored bacterial sensitivity to this compound. nih.gov
The development of such novel cell-based assays is critical for high-throughput screening efforts to discover new chemical entities that can act as this compound potentiators, offering a promising strategy to overcome this compound resistance in clinically relevant pathogens. nih.gov, chicagobiomedicalconsortium.org, researchgate.net, researchgate.net, nih.gov
Flow Cytometry and Microscopic Techniques in Bacterial Response Analysis
Flow cytometry and various microscopic techniques are powerful tools for analyzing bacterial responses to antibiotics like this compound at the single-cell level and visualizing morphological changes.
Flow cytometry allows for the rapid analysis of large populations of individual bacterial cells based on their physical and fluorescent properties. frontiersin.org, biorxiv.org In the context of antibiotic studies, flow cytometry can be used to assess changes in cell size, granularity, membrane potential, and viability in response to this compound exposure. asm.org, walshmedicalmedia.com, frontiersin.org, nih.gov, biorxiv.org By using fluorescent dyes that indicate cell viability or membrane integrity, researchers can quantify the proportion of live and dead cells or assess drug-induced membrane damage. frontiersin.org, biorxiv.org
Flow cytometry has been applied to differentiate between methicillin-susceptible S. aureus (MSSA) and MRSA based on their response to this compound. asm.org, walshmedicalmedia.com, nih.gov Studies have shown that flow cytometry can rapidly distinguish MRSA from MSSA after incubation with this compound by analyzing changes in cellular properties or by using specific antibodies. asm.org, walshmedicalmedia.com, nih.gov For example, differentiation has been achieved within a few hours of this compound exposure by examining dot plots of side-scatter versus fluorescence intensity or by using anti-staphylococcal protein A antibodies. asm.org, walshmedicalmedia.com, nih.gov
Microscopic techniques, including light microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM), provide visual information about bacterial morphology and ultrastructure. nih.gov, researchgate.net, arxiv.org, elsevier.es, jove.com These techniques can reveal antibiotic-induced damage to bacterial cell walls, membranes, or internal structures.
Gram staining, a fundamental microscopic technique, can be used in conjunction with this compound exposure to differentiate MSSA from MRSA. nih.gov, researchgate.net, jove.com In the presence of this compound, the cell wall integrity of MSSA is rapidly compromised, leading to a change in Gram staining properties, while MRSA, with its altered cell wall synthesis machinery (mediated by mecA), remains relatively stable and retains the Gram-positive stain. nih.gov, researchgate.net This difference in staining response can be observed microscopically and even analyzed using machine vision for rapid identification. nih.gov, researchgate.net
Comparative and Synergistic Research on Oxacillin Combinations
Synergistic Interactions with Other Antimicrobial Agents
The exploration of oxacillin in combination with other antibiotics has revealed promising synergistic outcomes. This approach not only has the potential to treat infections caused by resistant bacteria but also to reduce the required concentrations of individual drugs, thereby minimizing potential toxicity.
The combination of this compound with other beta-lactam antibiotics has been investigated as a strategy to overcome resistance in MRSA. This "beta-lactam/beta-lactam" approach leverages the complex interplay between different penicillin-binding proteins (PBPs). While MRSA's resistance to most beta-lactams is conferred by the production of PBP2a, the simultaneous presence of another beta-lactam can interfere with the cell wall synthesis process in a way that enhances the activity of this compound.
For instance, studies have shown that certain beta-lactams can act as "helpers" that, while not effective on their own against MRSA, can increase the susceptibility of the bacteria to this compound. This synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy. Research has demonstrated synergistic effects between this compound and other beta-lactams against various MRSA strains. For example, the combination of daptomycin (B549167) and this compound has shown synergy against 18 out of 18 MRSA strains in time-kill studies nih.gov.
| Combination | Strain Type | FIC Index | Outcome | Reference |
| This compound + Daptomycin | MRSA | ≤0.5 for 6 of 18 strains | Synergistic | nih.gov |
| This compound + Nisin | MRSA | Synergistic | Restored sensitivity to this compound | mdpi.comnih.gov |
| This compound + Cefazolin (B47455) | MRSA | - | Larger average fold decrease in vancomycin (B549263) required to reach IC95 | nih.gov |
This table summarizes the synergistic interactions of this compound with other antimicrobial agents.
The combination of this compound with glycopeptides, most notably vancomycin, has been extensively studied and has shown significant promise in combating MRSA infections. This synergy is particularly relevant for heteroresistant vancomycin-intermediate S. aureus (hVISA) strains.
In the presence of a sub-inhibitory concentration of vancomycin, the susceptibility of MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS) to this compound can be dramatically increased. Studies have reported substantial reductions in the minimum inhibitory concentration (MIC) of this compound when combined with vancomycin. For example, one study found that in the presence of vancomycin, the susceptibility to this compound increased by 2- to 96-fold in four out of five MRSA strains tested nih.gov. Another study involving 113 wild-type MRSA strains observed a greater than 160-fold reduction in the MIC of this compound when combined with 0.5 mg/L of vancomycin frontiersin.org. Checkerboard assays have confirmed this synergy, with FIC indices often falling well below the 0.5 threshold for synergy nih.gov.
| Combination | Strain Type | MIC Reduction of this compound | FIC Index | Reference |
| This compound + Vancomycin | MRSA & MRCNS | 2- to 96-fold increase in susceptibility | Synergistic in 14 of 21 strains | nih.govresearchgate.net |
| This compound + Vancomycin | MRSA (wild-type) | >160-fold reduction | - | frontiersin.org |
| This compound + Vancomycin | hVISA & MRSA | - | ≤ 0.5 for 21 isolates | nih.gov |
This table presents the synergistic effects observed when combining this compound with the glycopeptide vancomycin against resistant staphylococcal strains.
In the ongoing search for solutions to antibiotic resistance, researchers have identified novel, non-antibiotic compounds that can potentiate the activity of this compound against MRSA. These "resistance breakers" or "adjuvants" work by targeting bacterial resistance mechanisms, thereby re-sensitizing the bacteria to existing antibiotics.
Cinnamamides: A class of compounds known as cinnamamides has been identified as potent potentiators of this compound. In one study, a hit compound from this family was able to reduce the MIC of this compound against the MRSA252 strain from 256 µg/mL to 128 µg/mL. Further optimization of the cinnamamide (B152044) structure led to the discovery of analogues that could lower the this compound MIC by as much as 64- to 128-fold, with some compounds reducing the MIC to as low as 2 µg/mL nih.gov.
Oxadiazoles: Another promising class of resistance reversal agents is the oxadiazoles. These heterocyclic compounds have been shown to restore the activity of this compound against MRSA. In one study, a novel 1,2,4-oxadiazole (B8745197) derivative, compound 12, demonstrated a synergistic effect with this compound against MRSA, with a reported FIC index of 0.396 nih.govnih.gov. This particular combination resulted in a significant reduction in the concentrations of both this compound and the oxadiazole compound needed to inhibit bacterial growth nih.govnih.gov.
| Potentiator Class | Compound Example | MRSA Strain | Effect on this compound MIC | Reference |
| Cinnamamides | Compound 1 | MRSA252 | Reduced from 256 µg/mL to 128 µg/mL | nih.gov |
| Cinnamamides | Analogs (e.g., 6, 12, 16) | MRSA252 | Reduced from 256 µg/mL to 2 µg/mL | nih.gov |
| Oxadiazoles | Compound 12 | MRSA | Synergistic interaction (FIC index = 0.396) | nih.govnih.gov |
This table highlights the potentiation of this compound's activity against MRSA by novel resistance reversal agents.
Mechanistic Basis of Combination Effects
The synergistic effects observed with this compound combinations are rooted in complex molecular interactions that disrupt bacterial resistance mechanisms. These can involve the modulation of key resistance pathways or the alteration of drug targets and other cellular processes.
A key mechanism underlying the synergy of some this compound combinations is the modulation of bacterial two-component regulatory systems that govern the response to cell wall stress. The VraTSR system is a crucial three-component signal transduction pathway in S. aureus that senses and responds to damage to the cell wall. nih.govasm.orgresearchgate.net The expression of the vraTSR operon is induced by cell wall-acting antibiotics like this compound and vancomycin nih.gov.
Certain potentiator compounds have been found to suppress the activation of the vraTSR operon. By inhibiting this key regulatory system, these compounds prevent the bacteria from mounting an effective defense against the cell wall damage caused by this compound, thereby restoring its bactericidal activity. For example, some urea-based compounds have been shown to inhibit the induction of vraR expression by this compound by as much as 67% nih.gov. Similarly, certain 1,2,4-oxadiazole derivatives have been found to reduce the expression of genes within the mec operon, which is also critical for methicillin (B1676495) resistance nih.gov.
The primary mechanism of this compound resistance in MRSA is the expression of PBP2a, a transpeptidase with a low affinity for most beta-lactam antibiotics. Synergistic combinations can alter the binding of this compound to its target or interfere with other cellular processes in a way that enhances its efficacy.
The combination of this compound with glycopeptides like vancomycin is thought to work through a "seesaw effect." dovepress.com Vancomycin's inhibition of cell wall synthesis at an earlier step is believed to alter the architecture of the cell wall, which in turn may facilitate the access and binding of this compound to PBP2a or other PBPs dovepress.com. This altered cellular state, induced by the glycopeptide, effectively lowers the barrier for this compound to exert its inhibitory effect on peptidoglycan cross-linking. While wild-type PBP2a has a decreased binding efficiency for this compound, certain synergistic combinations may lead to conformational changes in PBP2a or affect its localization within the cell, making it more susceptible to inhibition by this compound nih.gov.
Emerging Research Areas and Future Directions
Investigation of Novel Oxacillin Resistance Determinants Beyond Classical Mechanisms
While the presence of the mecA gene, encoding the altered penicillin-binding protein 2a (PBP2a), is a primary mechanism of this compound resistance in Staphylococcus aureus, research is increasingly focusing on identifying and understanding novel resistance determinants that operate independently of or in conjunction with mecA. nih.govbiorxiv.org Studies have shown that S. aureus can acquire low-level this compound resistance through adaptive mutations in genes other than mecA. nih.gov A comprehensive genomic investigation identified 21 genes linked to secondary this compound resistance in mec-negative clinical isolates and in vitro-adapted strains. nih.gov These adaptive mutations, while conferring resistance, often come with a fitness cost to the bacteria, suggesting they may emerge under sustained antibiotic exposure. nih.gov
Beyond genetic mutations, other mechanisms contributing to this compound resistance are being explored. For instance, some Staphylococcus sciuri strains, which typically carry the mecA1 gene (an evolutionary origin of mecA) but remain this compound-sensitive, can develop inducible beta-lactam resistance upon exposure to this compound. researchgate.net This induced resistance is not attributed to mecA1, heterogeneous resistance, or genetic mutations but is primarily linked to increased wall teichoic acid (WTA) synthesis, leading to cell wall thickening. researchgate.net This highlights that altered cell wall metabolism can play a significant role in resistance phenotypes, independent of the classical PBP alterations. researchgate.netplos.org
Furthermore, research into beta-lactamase activity continues, with investigations into how hyperproduction or specific mutations in beta-lactamase enzymes might contribute to reduced this compound susceptibility, even in strains carrying blaZ. mdpi.commdpi.com Studies using genomic approaches are crucial in identifying these novel mechanisms and understanding their impact on phenotypic resistance. biorxiv.org
Engineering of this compound Derivatives and Analogs with Enhanced Resistance-Breaking Properties
The development of this compound derivatives and analogs is a key area of research aimed at overcoming existing resistance mechanisms. This involves modifying the basic penicillin structure to enhance stability against beta-lactamases or improve binding affinity to altered PBPs. While this compound itself is a semi-synthetic penicillin designed to resist degradation by staphylococcal beta-lactamases, the evolution of new beta-lactamase variants necessitates the development of newer compounds. wikipedia.orgontosight.aimdpi.com
One approach involves the design of novel beta-lactamase inhibitors that can be co-administered with this compound to protect it from enzymatic hydrolysis. Examples of such inhibitors in development or use with other beta-lactams include enmetazobactam, tazobactam, clavulanic acid, relebactam, and vaborbactam. wikipedia.orgnih.govoup.comnih.govpdx.edu Research focuses on identifying inhibitors effective against the diverse range of beta-lactamases, including those that can hydrolyze this compound, such as certain Class D beta-lactamases (e.g., OXA variants). mdpi.comnih.gov
Another strategy is the modification of the this compound molecule itself to improve its interaction with target PBPs, particularly altered forms like PBP2a. This could involve structural changes that allow the derivative to bind effectively despite the alterations in the protein's active site. The process of semi-synthesis from existing penicillin scaffolds has historically been successful in generating derivatives with improved properties, and this approach continues to be relevant in the search for resistance-breaking this compound analogs. mdpi.comexplorationpub.com
Research is also exploring the potential of combining structural modifications with novel delivery systems or strategies that enhance the accumulation of the antibiotic within bacterial cells, thereby overcoming resistance mechanisms related to reduced permeability or increased efflux.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Response
Omics technologies provide powerful tools for a comprehensive understanding of bacterial responses to this compound at the molecular level. humanspecificresearch.orguninet.edufrontiersin.org
Genomics: High-throughput sequencing allows for the identification of genetic determinants of this compound resistance, including both known resistance genes and novel mutations. nih.govbiorxiv.org Genome-wide association studies (GWAS) can correlate genetic variations with this compound resistance phenotypes, even identifying genes with subtle effects or those involved in complex, polygenic resistance. nih.govbiorxiv.org Genomic analysis can also track the evolution of resistance in bacterial populations over time and in response to antibiotic pressure. nih.govmicrobiologyresearch.org
Proteomics: This involves the large-scale study of proteins expressed by bacteria in the presence of this compound. humanspecificresearch.orguninet.edufrontiersin.org Proteomic analysis can reveal changes in the abundance or modification of PBPs, beta-lactamases, efflux pumps, and other proteins involved in resistance or tolerance. It can also identify proteins involved in stress responses or altered metabolic pathways activated by this compound exposure.
Metabolomics: This technology focuses on the comprehensive analysis of small molecule metabolites within a biological system. humanspecificresearch.orguninet.edufrontiersin.org Metabolomics can provide insights into how this compound affects bacterial metabolism and identify metabolic pathways that are altered in resistant strains. Changes in metabolite profiles can indicate shifts in cell wall synthesis, energy production, or other processes relevant to antibiotic response and resistance. frontiersin.org
Integrating data from these different omics approaches (multi-omics) offers a holistic view of the bacterial response to this compound, allowing researchers to identify complex interactions between genes, proteins, and metabolites that contribute to resistance or susceptibility. researchgate.net This integrated understanding is crucial for identifying new drug targets and developing more effective treatment strategies.
Development of High-Throughput Screening Platforms for this compound Potentiators
High-throughput screening (HTS) platforms are essential for accelerating the discovery of new compounds that can enhance the activity of this compound. researchgate.netresearchgate.netmdpi.com this compound potentiators are compounds that, while not necessarily having intrinsic antibacterial activity, can restore or increase the effectiveness of this compound against resistant strains. These could include:
Beta-lactamase inhibitors: As discussed in Section 8.2, identifying novel inhibitors is critical, and HTS allows for rapid screening of large chemical libraries against various beta-lactamase enzymes. pdx.edu
Efflux pump inhibitors: Some bacteria develop resistance by actively pumping the antibiotic out of the cell. frontiersin.org HTS can identify compounds that block these efflux pumps, increasing the intracellular concentration of this compound.
Compounds targeting novel resistance mechanisms: As new resistance determinants beyond classical mechanisms are discovered (Section 8.1), HTS platforms can be designed to screen for compounds that specifically inhibit these new targets or pathways.
Compounds that disrupt bacterial defense mechanisms: This could include agents that interfere with biofilm formation, quorum sensing, or other factors that contribute to reduced this compound efficacy in certain infection contexts. plos.org
HTS platforms typically involve miniaturized assays and automated systems to test thousands to millions of compounds rapidly. researchgate.netresearchgate.netmdpi.com The development of sophisticated cell-based assays and phenotypic screens is crucial for identifying potentiators that are effective in a biological context. mdpi.com Advances in areas like virtual screening and image analysis are also enhancing the efficiency and accuracy of HTS in drug discovery. researchgate.net
Role of this compound in Understanding Bacterial Evolution and Adaptation in Research Models
This compound, particularly in the context of methicillin-resistant Staphylococcus aureus (MRSA), serves as a valuable tool for studying bacterial evolution and adaptation in research models. nih.govmicrobiologyresearch.orgwur.nl The development of this compound resistance in S. aureus is a classic example of bacterial adaptation to antibiotic pressure.
Laboratory evolution experiments using this compound can provide insights into the genetic pathways and phenotypic changes that occur as bacteria develop resistance. nih.govwur.nl These studies can reveal the step-wise acquisition of mutations, the emergence of compensatory mutations that mitigate fitness costs, and the diversity of evolutionary trajectories that can lead to resistance. wur.nl For instance, studies have shown that adaptation to vancomycin (B549263) in MRSA can lead to divergent outcomes in this compound susceptibility, highlighting complex cross-resistance and collateral sensitivity phenomena. wur.nl
This compound resistance in S. aureus also serves as a model for understanding the role of mobile genetic elements, such as the Staphylococcal Cassette Chromosome mec (SCCmec), in the dissemination of resistance genes like mecA. nih.govplos.org Studying the structure and evolution of SCCmec elements provides insights into how resistance determinants spread within bacterial populations. microbiologyresearch.org
Furthermore, the study of this compound resistance has shed light on the interplay between antibiotic resistance and other bacterial phenotypes, such as virulence and biofilm formation. plos.org Research indicates that the acquisition of methicillin (B1676495) resistance can alter biofilm characteristics and attenuate virulence in S. aureus, suggesting an adaptation to the antibiotic-rich hospital environment. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
